3-(4-Cyanobenzoyl)-4-methylpyridine
Overview
Description
3-(4-Cyanobenzoyl)-4-methylpyridine is an organic compound with the molecular formula C13H10N2O It is a derivative of pyridine, featuring a cyanobenzoyl group at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanobenzoyl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanobenzoyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanobenzoyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives or other reduced forms of the cyanobenzoyl group.
Substitution: Substituted products where the cyanobenzoyl group is replaced by other functional groups.
Scientific Research Applications
3-(4-Cyanobenzoyl)-4-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyanobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The cyanobenzoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The methyl group at the 4-position of the pyridine ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzoyl chloride: A precursor in the synthesis of 3-(4-Cyanobenzoyl)-4-methylpyridine.
4-Methylpyridine: The starting material for the synthesis.
4-Cyanobenzoic acid: Another compound with a cyanobenzoyl group but different reactivity.
Uniqueness
This compound is unique due to the combination of the cyanobenzoyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-methylpyridine-3-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-6-7-16-9-13(10)14(17)12-4-2-11(8-15)3-5-12/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWXJMSVBFTGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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